molecular formula C9H8N2O B12337265 N-isoquinolin-5-ylhydroxylamine

N-isoquinolin-5-ylhydroxylamine

Cat. No.: B12337265
M. Wt: 160.17 g/mol
InChI Key: YYXSEVPIKNTAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isoquinolin-5-ylhydroxylamine is a chemical compound of interest in organic and medicinal chemistry research. It features an isoquinoline moiety, which is a privileged scaffold in drug discovery due to its presence in numerous biologically active natural products and therapeutic agents . The isoquinoline structure is a fundamental building block for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The integration of the hydroxylamine functional group in this molecule offers a reactive handle for chemical synthesis. Researchers can utilize this compound as a versatile precursor or building block for the synthesis of more complex N-heterocyclic structures . In particular, chiral piperidines and tetrahydroisoquinolines (THIQs), which share structural similarities with this compound, are high-value targets in pharmaceutical development . Furthermore, O-alkylhydroxylamine derivatives have been investigated as rationally-designed mechanism-based inhibitors for enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1), a promising target in immuno-oncology . This suggests potential research applications for exploring novel enzyme inhibitors. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-isoquinolin-5-ylhydroxylamine

InChI

InChI=1S/C9H8N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,11-12H

InChI Key

YYXSEVPIKNTAIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NO

Origin of Product

United States

Preparation Methods

Nitro Reduction of 5-Nitroisoquinoline

Synthesis of 5-Nitroisoquinoline

The nitro reduction pathway begins with the preparation of 5-nitroisoquinoline. The Pomeranz-Fritsch reaction is employed, wherein 4-nitrobenzaldehyde reacts with aminoacetaldehyde diethyl acetal under acidic conditions (conc. H2SO4) to yield 5-nitroisoquinoline. This method achieves regioselective nitration at the 5-position due to the electronic directing effects of the isoquinoline framework.

Key Reaction Conditions:
  • Reactants : 4-Nitrobenzaldehyde (1.0 eq), aminoacetaldehyde diethyl acetal (1.2 eq).
  • Acid Catalyst : Concentrated H2SO4 (10 mL/g substrate).
  • Temperature : 120°C, 6 hours.
  • Yield : 68–72%.

Reduction to N-Isoquinolin-5-ylhydroxylamine

Chemical Reduction with Hydrazine and Raney Nickel

The nitro group in 5-nitroisoquinoline is reduced to hydroxylamine using hydrazine hydrate and Raney Ni. This method avoids over-reduction to the amine by controlling reaction time and temperature.

Procedure :

  • Reactants : 5-Nitroisoquinoline (1.0 eq), hydrazine hydrate (2.5 eq, 80% w/w), Raney Ni (10% w/w).
  • Solvent : Ethanol/1,2-dichloroethane (1:1 v/v).
  • Conditions : 15°C, 4 hours under mechanical stirring.
  • Workup : Filtration, solvent evaporation, and recrystallization (ethanol).
  • Yield : 75%.
Biocatalytic Reduction with Nitroreductase and Vanadium Oxide

A modern approach utilizes nitroreductase enzymes (e.g., NR_04) with vanadium(V) oxide (V2O5) to achieve selective reduction. This method operates at ambient temperature and neutral pH, minimizing byproducts.

Procedure :

  • Reactants : 5-Nitroisoquinoline (1.0 eq), nitroreductase NR_04 (5 mg/mmol), V2O5 (0.1 eq).
  • Solvent : Phosphate buffer (pH 7.0).
  • Conditions : 25°C, 6 hours.
  • Workup : Centrifugation, extraction with ethyl acetate, and column chromatography.
  • Yield : 92%.

Comparative Analysis :

Method Catalyst Temperature Time (h) Yield (%)
Hydrazine/Raney Ni Raney Ni 15°C 4 75
Biocatalytic NR_04 + V2O5 25°C 6 92

Cross-Coupling with Hydroxylamine Derivatives

Preparation of 5-Haloisoquinoline

5-Bromoisoquinoline is synthesized via directed ortho-lithiation of isoquinoline followed by quenching with bromine.

Procedure :

  • Reactants : Isoquinoline (1.0 eq), LDA (2.2 eq), Br2 (1.1 eq).
  • Solvent : THF, −78°C.
  • Yield : 65%.

Buchwald-Hartwig Amination with O-Benzoylhydroxylamine

5-Bromoisoquinoline undergoes coupling with O-benzoylhydroxylamine using a palladium catalyst.

Procedure :

  • Reactants : 5-Bromoisoquinoline (1.0 eq), O-benzoylhydroxylamine (1.5 eq), Pd(OAc)2 (5 mol%), Xantphos (10 mol%).
  • Base : Cs2CO3 (2.0 eq).
  • Solvent : 1,4-Dioxane, 100°C, 12 hours.
  • Deprotection : Hydrolysis with 6M HCl (80°C, 2 hours).
  • Yield : 58% (over two steps).

Hydroxamic Acid Reduction Pathway

Rh(III)-Catalyzed C–H Activation to Form Hydroxamate

Aryl hydroxamates are synthesized via Rh(III)-catalyzed C–H activation at the 5-position of isoquinoline.

Procedure :

  • Reactants : Isoquinoline (1.0 eq), pivaloyloxyamide (1.2 eq), [Cp*RhCl2]2 (3 mol%), CsOAc (1.0 eq).
  • Solvent : TFE, 25°C, 4 hours.
  • Yield : 70%.

Reduction of Hydroxamate to Hydroxylamine

Hydroxamates are reduced using LiAlH4, though this method risks over-reduction to the amine. Selective conditions are under investigation.

Mechanistic Insights and Challenges

  • Nitro Reduction : The hydrazine method proceeds via intermediate nitroso and hydroxylamine stages, with Raney Ni preventing disproportionation. Biocatalytic routes leverage enzyme specificity to halt at hydroxylamine.
  • Cross-Coupling : Palladium-mediated amination faces challenges due to hydroxylamine instability, necessitating protected intermediates.
  • Regioselectivity : Directing groups (e.g., pivaloyloxy in Rh catalysis) ensure precise functionalization at the 5-position.

Chemical Reactions Analysis

Types of Reactions

N-isoquinolin-5-ylhydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions may produce amines or hydroxylamines .

Mechanism of Action

The mechanism of action of N-isoquinolin-5-ylhydroxylamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile tool in scientific research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Stability

Hydroxylamine vs. Alkylamine Substituents: The hydroxylamine group in N-isoquinolin-5-ylhydroxylamine is more polar and redox-active compared to the bulky tert-alkylamine group in N-(2-phenylpropan-2-yl)isoquinolin-5-amine. This difference may influence solubility, stability, and biological activity. The tert-alkylamine analog demonstrates high synthetic yield (92%) under Pd-catalyzed conditions, whereas hydroxylamine derivatives often require specialized coupling agents (e.g., hydroxylamine hydrochloride) and may exhibit lower stability under basic or oxidative conditions .

Catalytic Efficiency: The use of AdBrettPhos-Pd-G3 as a catalyst in the synthesis of N-(2-phenylpropan-2-yl)isoquinolin-5-amine highlights its efficiency in cross-coupling reactions. In contrast, hydroxylamine derivatives might necessitate alternative catalysts (e.g., Cu or Fe-based systems) due to the labile -NHOH group .

Research Findings and Limitations

Data Gaps

  • No direct pharmacological or physicochemical data (e.g., logP, pKa) are available for this compound in the provided sources.
  • Comparative studies with other hydroxylamine derivatives (e.g., pyridine-hydroxylamine analogs) are needed to assess its unique properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.